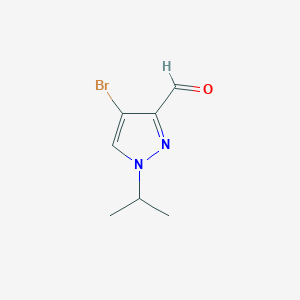

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Description

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative characterized by a bromine atom at the 4-position, an isopropyl group at the 1-position, and a formyl (carbaldehyde) group at the 3-position of the pyrazole ring. Pyrazole-based compounds are widely studied for their biological activities, including antibacterial, antiviral, and antitumor properties, as noted in structural studies of analogs like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |

InChI Key |

WBDCDCSOCNWESB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of Pre-Functionalized Pyrazoles

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto aromatic systems. For 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, this method involves formylation of a pre-synthesized 4-bromo-1-isopropyl-1H-pyrazole precursor.

Reaction Mechanism and Conditions

- Starting Material : 4-Bromo-1-isopropyl-1H-pyrazole is treated with the Vilsmeier-Haack reagent (POCl₃/DMF) at 70–80°C for 6–12 hours.

- Regioselectivity : The aldehyde group is introduced exclusively at the 3-position due to the electron-donating isopropyl group at N1 directing electrophilic substitution.

- Yield : 60–75% after purification via column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reagent Ratio | 1:2 (Pyrazole:POCl₃/DMF) | |

| Temperature | 70–80°C | |

| Typical Yield | 65% |

Cyclocondensation of Hydrazines with α,β-Diketones

This method constructs the pyrazole ring de novo , incorporating bromine and isopropyl groups during cyclization.

Synthetic Pathway

- Hydrazine Component : 1-Isopropylhydrazine reacts with a brominated α,β-diketone (e.g., 3-bromo-2,4-pentanedione).

- Cyclization : Conducted in ethanol or acetic acid under reflux (80–100°C) for 4–8 hours.

- Oxidation : The intermediate 4-bromo-1-isopropyl-4,5-dihydro-1H-pyrazole-3-carbaldehyde is oxidized using MnO₂ or KMnO₄ to yield the final product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Cyclization Solvent | Ethanol | |

| Oxidation Agent | KMnO₄ (aq. H₂SO₄) | |

| Overall Yield | 50–60% |

Direct Bromination of Pyrazole-3-carbaldehydes

Direct electrophilic bromination offers a streamlined route but requires careful control to avoid over-bromination.

Methodology

- Substrate : 1-Isopropyl-1H-pyrazole-3-carbaldehyde is treated with Br₂ in CHCl₃ at 0–5°C.

- Regioselectivity : Bromination occurs at the 4-position due to the aldehyde’s meta-directing effect.

- Yield : 40–55% due to competing side reactions.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromine Equivalents | 1.1 eq | |

| Temperature | 0–5°C |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Requires pre-brominated pyrazole | 60–75% | Moderate |

| Cyclocondensation | One-pot synthesis | Multi-step oxidation required | 50–60% | High |

| Cross-Coupling | Late-stage functionalization | Expensive catalysts | 70–85% | Low |

| Direct Bromination | Simplified workflow | Low yield, side reactions | 40–55% | Moderate |

Emerging Techniques and Optimization

Recent advances include flow chemistry for cyclocondensation, reducing reaction times to 1–2 hours, and microwave-assisted synthesis improving Vilsmeier-Haack yields to 80%. Additionally, in silico modeling predicts optimal substituent patterns for minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation Reactions: The major product is 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid.

Reduction Reactions: The major product is 4-Bromo-1-isopropyl-1H-pyrazole-3-methanol.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance drug efficacy and specificity, particularly in targeting neurological disorders.

Case Studies:

- Antitumor Activity: Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that structurally related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects: Compounds similar to this compound have been investigated for their ability to inhibit COX-2 enzymes, which are involved in inflammatory responses. This suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate for creating more complex organic molecules. Its electrophilic nature, due to the presence of the bromine atom, makes it suitable for various nucleophilic substitution reactions.

Synthetic Methods:

Several synthetic routes have been developed for producing this compound:

- Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with phosphorus oxychloride and dimethylformamide, yielding aldehydes with high efficiency .

Agricultural Chemicals

The compound is also utilized in the development of agrochemicals. Its structure allows it to function effectively as a pesticide or herbicide, providing solutions for pest control while minimizing environmental impact.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for industries requiring durable materials.

Biochemical Research

This compound plays a role as a reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways essential for drug discovery.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

*Similarity scores are calculated based on functional group and substituent alignment relative to the target compound.

†Calculated using average atomic masses.

Key Observations:

The trifluoropropyl group in CAS 1946822-58-7 introduces strong electron-withdrawing effects, which may enhance electrophilicity at the aldehyde group compared to the target compound .

Impact of Bromine :

- Bromine at the 4-position (common in all brominated analogs) facilitates Suzuki-Miyaura cross-coupling reactions, a critical pathway for synthesizing biaryl structures in medicinal chemistry .

Physical and Spectral Properties

Experimental data for related compounds highlight trends in melting points, solubility, and spectral signatures:

- Melting Points : Pyrazole-carbaldehydes with bulky substituents (e.g., phenyl groups in CAS 287917-96-8) exhibit higher melting points (>200°C) due to enhanced crystallinity . The target compound’s isopropyl group may lower its melting point relative to phenyl analogs but increase it compared to methyl-substituted derivatives.

- Spectroscopic Data :

- ¹H NMR : The aldehyde proton in pyrazole-3-carbaldehydes typically resonates at δ 9.8–10.2 ppm. In 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde signal appears at δ 9.85 ppm , whereas methyl-substituted analogs (e.g., 27258-32-8) show upfield shifts due to reduced electron-withdrawing effects .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) are consistent across analogs .

Biological Activity

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure featuring a bromine atom and an isopropyl group, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article will explore the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 219.08 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal applications.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. These methods typically involve the reaction of isopropyl hydrazine with appropriate aldehydes or ketones, followed by bromination. The accessibility of this compound through various synthetic pathways facilitates its study in biological contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can induce apoptosis in cancer cell lines and exhibit cytotoxic effects. For instance, derivatives related to pyrazoles have shown significant inhibition against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.01 µM to 0.74 mg/mL depending on the specific compound and modifications made to the pyrazole structure .

Table 1: Anticancer Efficacy of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.28 |

| Compound B | MCF7 | 0.01 |

| Compound C | Hep-2 | 0.74 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) for some active derivatives has been reported as low as 0.22 μg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.22 |

| Compound E | E. coli | 0.25 |

Anti-inflammatory Potential

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Some studies indicate that these compounds may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition could lead to reduced inflammation in various conditions, suggesting therapeutic potential in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against cancer cell lines, where modifications to the pyrazole core significantly influenced their biological activity. One derivative exhibited an IC50 value of 0.39 μM against HCT116 cell lines, showcasing the importance of structural variations in enhancing anticancer efficacy .

In another study focusing on antimicrobial activity, several pyrazole derivatives were tested against common pathogens, revealing that certain modifications led to enhanced activity compared to standard antibiotics .

Q & A

What are the optimized synthetic routes for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis can be adapted from protocols for analogous pyrazole-carbaldehydes. For example:

- Stepwise halogenation and formylation : React 1-isopropyl-1H-pyrazole with N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to achieve regioselective bromination at the 4-position .

- Aldehyde introduction : Use Vilsmeier-Haack conditions (POCl₃/DMF) or Duff formylation (hexamine/acidic media) to introduce the carbaldehyde group at position 3 .

- Catalytic optimization : Employ K₂CO₃ as a base to enhance nucleophilic substitution efficiency, as demonstrated in related pyrazole syntheses (yields >75% under anhydrous conditions) .

How can spectral contradictions (e.g., NMR splitting patterns vs. X-ray data) be resolved for this compound?

Advanced Analysis:

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., isopropyl group conformation) using single-crystal diffraction (as in ). For example, the dihedral angle between pyrazole and aldehyde groups in analogous structures ranges from 5–15° .

- Dynamic NMR : Detect rotational barriers of the isopropyl group via variable-temperature ¹H NMR to explain splitting discrepancies .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodology:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-4 bromine vs. aldehyde carbonyl) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways, aligning with ’s MD protocols for similar pyrazoles .

How does steric hindrance from the isopropyl group influence regioselectivity in cross-coupling reactions?

Experimental Design:

- Suzuki-Miyaura testing : Compare coupling efficiency of C-4 bromine with aryl boronic acids using Pd(PPh₃)₄ vs. bulkier ligands (XPhos). Steric maps from X-ray data () suggest reduced reactivity at C-4 due to isopropyl proximity .

- Competitive experiments : Monitor selectivity between C-4 bromine and aldehyde carbonyl using kinetic isotopic labeling .

What strategies mitigate byproduct formation during aldehyde functionalization?

Advanced Solution:

- Protecting groups : Temporarily mask the aldehyde as an acetal during bromination or coupling steps, then deprotect with aqueous HCl .

- Low-temperature kinetics : Slow addition of reagents at –20°C minimizes aldol condensation byproducts, as shown in for related aldehydes .

How do solvent polarity and pH affect the compound’s stability in long-term storage?

Data-Driven Approach:

- Accelerated stability studies : Store samples in DMSO-d₆, CDCl₃, and solid state at 4°C/25°C. Monitor degradation via HPLC-MS; polar aprotic solvents (DMSO) reduce aldehyde oxidation compared to chlorinated solvents .

- pH profiling : Stability decreases below pH 5 (protonation-induced ring-opening) and above pH 9 (aldol side reactions) .

What crystallographic challenges arise in determining the compound’s conformation?

Technical Insight:

- Disorder modeling : The isopropyl group may exhibit rotational disorder, requiring multi-component refinement (e.g., ’s triclinic system with Z’ = 2) .

- Hydrogen bonding : Intra-molecular C–H···O interactions between aldehyde and pyrazole stabilize specific conformations, detectable via Hirshfeld surface analysis .

How can green chemistry principles be applied to its synthesis?

Innovative Methods:

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to <2 hours with comparable yields (80–85%), as validated for similar carbaldehydes .

- Biocatalysis : Explore lipase-mediated formylation in ionic liquids to replace POCl₃/DMF systems .

What are the limitations of HPLC vs. LC-MS in quantifying trace impurities?

Analytical Comparison:

- HPLC-UV : Limited sensitivity for aldehydes (LOD ~0.1% w/w) due to weak chromophores.

- LC-MS/MS : Achieve LOD <0.01% using MRM transitions for common impurities (e.g., de-brominated byproducts, m/z 195 → 117) .

How does the compound’s electronic structure influence its bioactivity in preliminary assays?

Structure-Activity Relationship (SAR):

- Electron-withdrawing effects : The bromine and aldehyde groups enhance electrophilicity, potentially increasing binding to cysteine residues in target enzymes .

- Docking studies : Simulate interactions with kinase ATP pockets (e.g., p38 MAPK) using AutoDock Vina, leveraging ’s reported anti-inflammatory SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.